6-Bromo-2-methylisoquinolin-1(2H)-one is a heterocyclic organic compound characterized by its unique molecular structure, which includes a bromine atom at the sixth position and a methyl group at the second position of the isoquinoline ring. Its chemical formula is C13H8BrNO2, and it has a molecular weight of 238.08 grams per mole. This compound is classified as an isoquinoline derivative and is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.
The synthesis of 6-Bromo-2-methylisoquinolin-1(2H)-one typically involves the bromination of 2-methylisoquinolin-1(2H)-one. Common methods for this synthesis include:
The molecular structure of 6-Bromo-2-methylisoquinolin-1(2H)-one can be described as follows:
6-Bromo-2-methylisoquinolin-1(2H)-one participates in various chemical reactions due to its reactive functional groups:
The mechanism of action for 6-Bromo-2-methylisoquinolin-1(2H)-one varies based on its application:
The physical and chemical properties of 6-Bromo-2-methylisoquinolin-1(2H)-one contribute to its utility in various applications:
6-Bromo-2-methylisoquinolin-1(2H)-one has several scientific uses:
6-Bromo-2-methylisoquinolin-1(2H)-one (CAS 864866-92-2) is a halogenated isoquinolinone derivative with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol. Its structural features – an electron-deficient brominated aromatic system, lactam functionality, and N-methyl substitution – establish it as a privileged scaffold in modern synthetic and medicinal chemistry. As evidenced by commercial availability from specialized suppliers with ≥98% purity, this compound serves as a high-value building block for complex molecule synthesis and targeted biological probe development [2] [3] [4]. Its SMILES notation (O=C1N(C)C=CC2=C1C=CC(=C2)Br) precisely encodes the bromine at C6 and methyl group at N2, enabling rational structural modifications [7].
The strategic positioning of bromine at C6 activates the molecule for metal-catalyzed cross-coupling reactions, while the lactam carbonyl provides a site for nucleophilic additions or reductions. This dual reactivity enables efficient construction of polycyclic alkaloid-like structures through sequential functionalization:
Table 1: Key Molecular Descriptors Enabling Synthetic Utility
Descriptor | Value | Chemical Significance |
---|---|---|
LogP | 2.301 [4] | Predicts favorable membrane permeability for cellular probes |
Rotatable Bonds | 0 [4] | Confirms rigidity advantageous for target interaction |
H-Bond Acceptors | 2 [4] | Indicates carbonyl and pyridinic nitrogen participation |
Topological PSA | 22 Ų [4] | Suggests moderate solubility in polar aprotic solvents |
Isoquinolinones represent an emerging pharmacophore class targeting epigenetic regulators, kinases, and neurotransmitter receptors. The 6-bromo-2-methyl variant specifically enables structure-activity relationship (SAR) exploration through three-dimensional diversity-oriented synthesis:
Table 2: Pharmacophore Features Relative to Key Isoquinolinone Derivatives
Compound | C6 Substituent | N-Substituent | Key Target Applications |
---|---|---|---|
6-Bromo-2-methyl derivative | Br (transformable) | Methyl | BRD7 inhibitors [5] |
4-Bromo-2-methylisoquinolin-1(2H)-one | Br (C4 position) | Methyl | Undisclosed (PubChem CID 311858) |
Unsubstituted isoquinolinone | H | H | Low potency screening hits |
In BRD7 inhibitor development, 6-bromo-2-methylisoquinolin-1(2H)-one derivatives demonstrate exceptional selectivity over the homologous BRD9 bromodomain. This arises from precise occupation of a BRD7-specific hydrophobic cleft inaccessible in BRD9 due to Phe160 occlusion [5]. Compounds 1–78 and 2–77 (Kd 1.2–2.2 μM for BRD7) exemplify this selectivity, leveraging the scaffold’s rigidity to maintain critical hydrogen bonds with Asn283 and Tyr235 while extending the bromine-replaced substituent into the selectivity pocket [5].
Table 3: Biological Activity of Derived Inhibitors
Compound | BRD7 Kd (μM) | BRD9 Kd (μM) | Selectivity (BRD9/BRD7) | Core Structure |
---|---|---|---|---|
1–78 | 0.17 [5] | 0.23 [5] | 1.35-fold | Core 3 |
2–77 | 1.3 [5] | >20 [5] | >15-fold | Core 3 |
BI7273 | 0.30 [5] | 0.02 [5] | 0.067-fold (BRD7 selective) | Reference compound |
The scaffold’s compatibility with "click chemistry" (azide-alkyne cycloadditions at C6) further enables rapid generation of triazole-containing libraries targeting central nervous system disorders. Mitofusin activator pharmacophore models show that analogs with cyclopropyl linkers mimic Val372, Met376, and His380 side chains in MFN2 [9], suggesting potential applications for 6-bromo-2-methylisoquinolinone derivatives in mitochondrial dysfunction therapies.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1